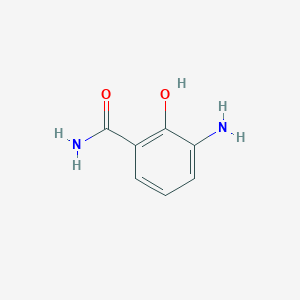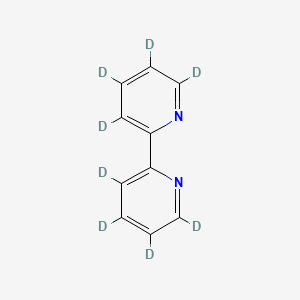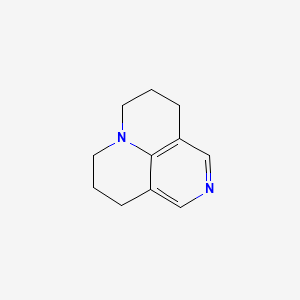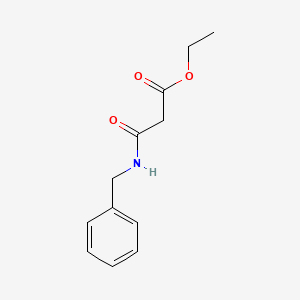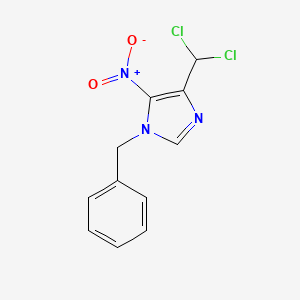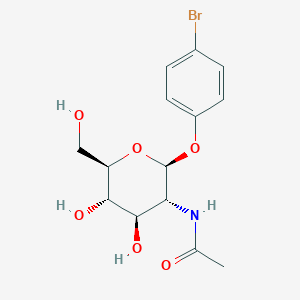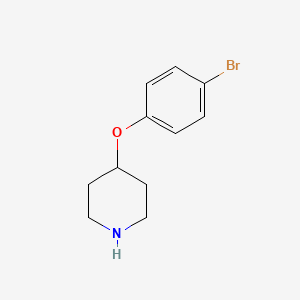
4-(4-Bromophenoxy)piperidine
Vue d'ensemble
Description
“4-(4-Bromophenoxy)piperidine” is a chemical compound with the CAS Number: 74130-05-5 . Its molecular weight is 256.14 .
Synthesis Analysis
While specific synthesis methods for “4-(4-Bromophenoxy)piperidine” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenoxy)piperidine” is represented by the linear formula C11H14BrNO . The InChI code for this compound is 1S/C11H14BrNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 .
Physical And Chemical Properties Analysis
“4-(4-Bromophenoxy)piperidine” is a white to off-white solid . It has a molecular weight of 256.14 and its storage temperature is room temperature .
Applications De Recherche Scientifique
Radiolabeled Probes for σ Receptors
4-(4-Bromophenoxy)piperidine derivatives have been synthesized as potential δ receptor ligands. Their affinity and selectivity were examined using receptor binding assays, and their log P values were estimated. These compounds, particularly iodinated ligands, showed promising results in in vivo studies in rats for σ receptors, suggesting their utility in tomographic studies of these receptors (Waterhouse et al., 1997).
Synthesis and Isolation in Drug Development
4-(4-Bromophenoxy)piperidine-related substances were identified in the development of a drug for multidrug-resistant tuberculosis. These substances were characterized using NMR, FT-IR, and HRMS techniques. Their identification and characterization are crucial in ensuring the purity and efficacy of pharmaceutical products (Jayachandra et al., 2018).
Copolymerization in Material Science
Phenoxy ring-substituted isopropyl phenylcyanoacrylates, including 4-(4-bromophenoxy) derivatives, have been prepared and copolymerized with styrene. These acrylates were synthesized using a piperidine-catalyzed condensation process and characterized by various analytical methods. Their copolymerization with styrene could have implications in materials science, particularly in the development of novel polymers (Whelpley et al., 2022).
Non-Imidazole Histamine H3 Antagonists
4-(1-alkyl-piperidin-4-yloxy)-benzonitriles and 4-(1-isopropyl-piperidin-4-yloxy)-benzylamines, including compounds with a 4-phenoxypiperidine core, have been identified as potent histamine H3 antagonists. These compounds have been found effective in in vitro activity at the human H3 receptor, highlighting their potential in developing new therapeutic agents (Dvorak et al., 2005).
Analogs in Serotonin Uptake Inhibition
4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine, an analog of 4-(4-Bromophenoxy)piperidine, has shown activity as an inhibitor of serotonin uptake, suggesting its potential application in the treatment of depression and other serotonin-related disorders (Corey et al., 1993).
Hyperbranched Polymer Synthesis
A hyperbranched polymer with a 100% degree of branching was prepared using 1-(3-phenoxypropyl)piperidine-4-one as a monomer. This polymer, based on a piperidine-4-one ring, offers new possibilities in the field of polymer science, particularly in the creation of novel materials with specific structural properties (Sinananwanich et al., 2009).
Safety And Hazards
Orientations Futures
Piperidines, including “4-(4-Bromophenoxy)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-(4-bromophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELAIWLMVFYRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505531 | |
| Record name | 4-(4-Bromophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)piperidine | |
CAS RN |
74130-05-5 | |
| Record name | 4-(4-Bromophenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74130-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

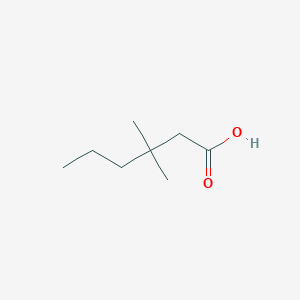
![Ethane, 1,1'-[methylenebis(oxy)]bis[2,2,2-trifluoro-](/img/structure/B1280464.png)

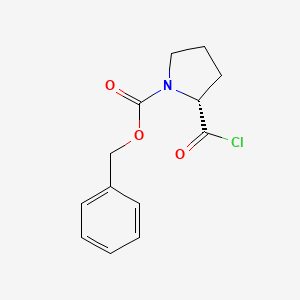

![6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1280472.png)
